2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-phenylacetamide
Description
The compound 2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-phenylacetamide features a 1H-indole core substituted at the 3-position with a (3-chlorophenyl)methanesulfonyl group and at the 1-position with an N-phenylacetamide moiety. This structure combines electron-withdrawing sulfonyl and chloro groups with the planar indole scaffold, which is often associated with bioactivity in pharmaceuticals and agrochemicals . The sulfonyl group enhances metabolic stability, while the chloro substituent influences lipophilicity and electronic properties.
Properties
IUPAC Name |
2-[3-[(3-chlorophenyl)methylsulfonyl]indol-1-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O3S/c24-18-8-6-7-17(13-18)16-30(28,29)22-14-26(21-12-5-4-11-20(21)22)15-23(27)25-19-9-2-1-3-10-19/h1-14H,15-16H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWVOIFBVTXDAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-phenylacetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Indole Core
Sulfonyl Group Modifications
N-((1-(Phenylsulfonyl)-1H-indol-3-yl)methyl)acetamide ():
This analog replaces the (3-chlorophenyl)methanesulfonyl group with a phenylsulfonyl moiety. Theoretical spectroscopic analysis (B3LYP method) shows that the absence of the chloro substituent reduces electron-withdrawing effects, leading to longer C–S bond lengths (1.82 Å vs. 1.76 Å in the target compound) and altered NMR chemical shifts (e.g., δ4.83 for CH2 in vs. δ4.72 in the target compound) .2-[1-[(3-Fluorophenyl)methyl]indol-3-yl]sulfonyl-N-[2-(trifluoromethyl)phenyl]acetamide ():
The substitution of chlorine with fluorine and the addition of a trifluoromethyl group on the phenylacetamide moiety increase electronegativity and lipophilicity (ClogP ≈ 4.2 vs. 3.8 for the target compound). The fluorine atom’s smaller size may enhance binding to hydrophobic pockets in biological targets compared to chlorine .
Indole-Acetamide Linker Modifications
- N-(3-Chlorophenyl)-2-(3-((hydroxyimino)methyl)-1H-indol-1-yl)acetamide (): Replacing the methanesulfonyl group with a hydroxyimino moiety introduces hydrogen-bonding capability. This derivative exhibits a lower melting point (257–259°C vs. ~270°C for the target compound) due to reduced molecular symmetry and weaker intermolecular forces. Antioxidant assays show moderate activity (IC50 ≈ 45 µM in DPPH assay), suggesting that the sulfonyl group in the target compound may prioritize stability over radical scavenging .
- N-[2-(Cyclohex-1-en-1-yl)ethyl]-2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide (): The cyclohexenylethyl group increases steric bulk, reducing aqueous solubility (LogS ≈ -4.1 vs. -3.5 for the target compound) but improving membrane permeability.
Biological Activity
The compound 2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-phenylacetamide, also known by its CAS number 891091-98-8, is a synthetic derivative characterized by a complex structure that includes an indole core, a chlorophenyl group, and a sulfonamide moiety. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 467.0 g/mol. The presence of the chlorophenyl group and the sulfonamide functionality is believed to enhance its biological activity by influencing its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 467.0 g/mol |
| CAS Number | 891091-98-8 |
The biological activity of this compound is thought to arise from its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The indole moiety can participate in π-stacking interactions, while the sulfonamide group may enhance binding affinity to target proteins.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study on related chloroacetamides demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while showing moderate efficacy against Gram-negative bacteria and fungi like Candida albicans . The variation in activity is attributed to the structural features of the compounds, particularly the substituents on the phenyl ring which influence lipophilicity and membrane permeability.
Anticancer Potential
The compound's structural characteristics suggest potential anticancer properties. Indole derivatives have been widely studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The incorporation of a sulfonamide group may further contribute to this activity by modulating enzymatic pathways involved in tumor growth .
Case Studies and Research Findings
Case Study 1: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial activity of various N-substituted phenyl compounds against E. coli, S. aureus, and MRSA. The results indicated that compounds bearing halogenated phenyl groups exhibited enhanced activity due to increased lipophilicity, facilitating better membrane penetration .
Case Study 2: Anticancer Activity
In vitro studies on indole derivatives similar to this compound revealed significant cytotoxic effects against several cancer cell lines. These studies highlight the importance of structural modifications in enhancing biological activity .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
